

Spectroscopic Profile of 2-(2-Bromoethoxy)propane: A Predictive Analysis

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Compound of Interest

Compound Name: 2-(2-Bromoethoxy)propane

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, albeit predicted, spectroscopic profile of **2-(2-Bromoethoxy)propane**. Due to the absence of publicly available experimental spectral data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis serves as a valuable reference for researchers in compound identification, synthesis verification, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-(2-Bromoethoxy)propane**. These predictions are derived from the analysis of related compounds such as 2-bromopropane, 2-methoxypropane, and 1-bromo-2-methoxyethane.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-(2-Bromoethoxy)propane**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.2	Doublet	6H	-CH(CH ₃) ₂
~3.5	Triplet	2H	-OCH ₂ CH ₂ Br
~3.7	Triplet	2H	-OCH ₂ CH ₂ Br
~3.8	Septet	1H	-CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-(2-Bromoethoxy)propane**

Chemical Shift (δ , ppm)	Assignment
~22	-CH(CH ₃) ₂
~30	-OCH ₂ CH ₂ Br
~70	-OCH ₂ CH ₂ Br
~75	-CH(CH ₃) ₂

Table 3: Predicted Key IR Absorption Bands for **2-(2-Bromoethoxy)propane**

Wavenumber (cm ⁻¹)	Bond Vibration
2970-2850	C-H stretch (alkane)
1470-1450	C-H bend (alkane)
1120-1080	C-O stretch (ether)
650-550	C-Br stretch (alkyl halide)

Table 4: Predicted Major Mass Spectrometry Fragments for **2-(2-Bromoethoxy)propane**

m/z	Proposed Fragment
167/169	$[M]^+$ (Molecular ion)
123/125	$[M - C_3H_7]^+$
107/109	$[BrCH_2CH_2]^+$
59	$[CH(CH_3)_2O]^+$
43	$[CH(CH_3)_2]^+$

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment is typically used. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

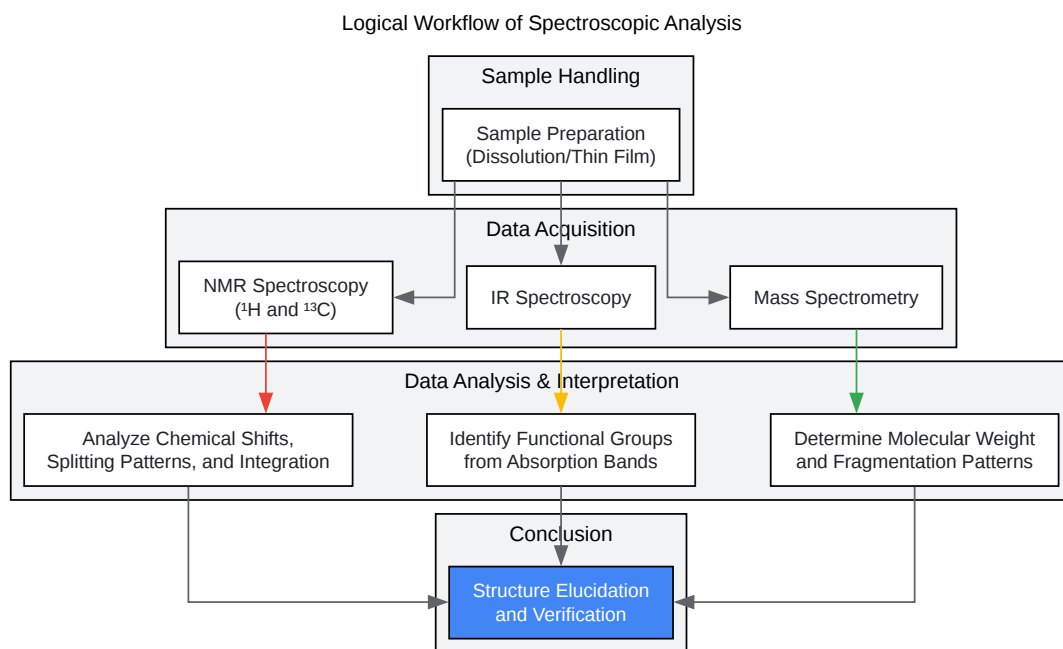
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) inlet for separation and purification before analysis.
- **Ionization:** The sample is vaporized and then ionized, typically using Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an organic compound like **2-(2-Bromoethoxy)propane**.



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